molecular formula C9H8BrF3 B1381991 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene CAS No. 1510495-71-2

1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene

Cat. No. B1381991
CAS RN: 1510495-71-2
M. Wt: 253.06 g/mol
InChI Key: NSGZGNHASNAVRH-UHFFFAOYSA-N
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Description

1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene is a chemical compound with the molecular formula C9H8BrF3 . It has a molecular weight of 253.06 . The compound is liquid in physical form .


Molecular Structure Analysis

The InChI code for 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene is 1S/C9H8BrF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene is a liquid . Unfortunately, the search results did not provide more detailed physical and chemical properties.

Scientific Research Applications

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, related to the structural motif of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene, have shown significant importance in supramolecular chemistry. These compounds, known for their simple structure and wide accessibility, exhibit remarkable self-assembly behavior, forming nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. This unique feature paves the way for their application in nanotechnology, polymer processing, and biomedical fields, highlighting the compound's versatility as a supramolecular building block (Cantekin, De Greef, & Palmans, 2012).

Heterocyclic Compound Synthesis

1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene is instrumental in the synthesis of heterocyclic compounds bearing the triazine scaffold, which are crucial in medicinal chemistry. Triazine derivatives, synthesized using such brominated compounds, exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. This underscores the compound's role in drug development, offering a promising avenue for future pharmaceuticals (Verma, Sinha, & Bansal, 2019).

Organic Synthesis

The compound also serves as a key intermediate in organic synthesis, including the preparation of 2-Fluoro-4-bromobiphenyl, a crucial intermediate for manufacturing non-steroidal anti-inflammatory drugs. The development of practical synthesis methods for such intermediates demonstrates the compound's significance in facilitating efficient, cost-effective production processes in the pharmaceutical industry (Qiu, Gu, Zhang, & Xu, 2009).

Environmental and Health Impacts

Research on brominated compounds like 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene extends into environmental science, particularly in the study of brominated flame retardants. These compounds, due to their stability and persistence, have been scrutinized for their environmental concentrations and toxicological impacts. Studies emphasize the need for understanding the environmental fate and potential health risks associated with these compounds, which are found ubiquitously in the environment (Koch & Sures, 2018).

Mechanism of Action

Target of Action

It’s structurally similar compound, 3-bromo-1,1,1-trifluoro-2-propanol, is known to behave as a thiol-reactive trifluoromethyl probe . This suggests that 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene may also interact with thiol groups, which are abundant in proteins and play crucial roles in various biological processes.

Mode of Action

Based on the behavior of structurally similar compounds, it may interact with its targets (possibly thiol groups) and induce changes in their structure and function .

properties

IUPAC Name

1-bromo-4-(1,1,1-trifluoropropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGZGNHASNAVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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